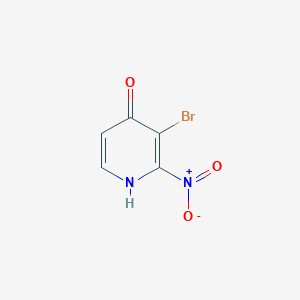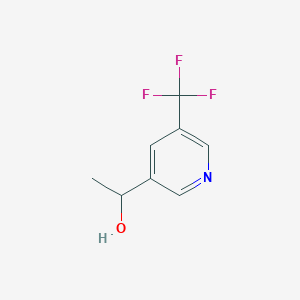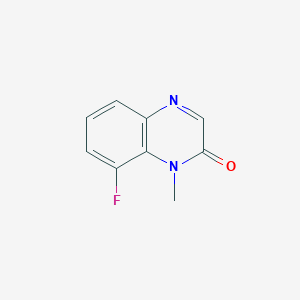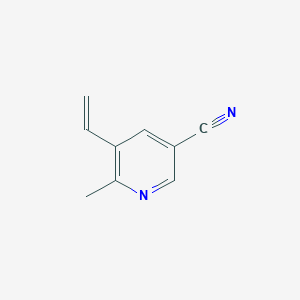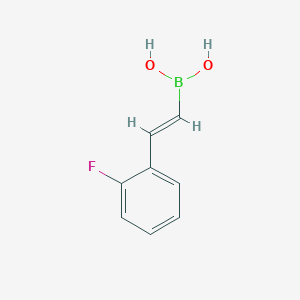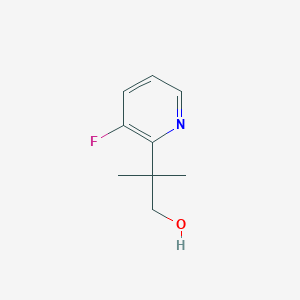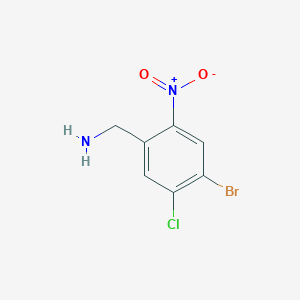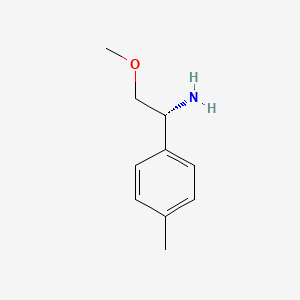
(R)-2-Methoxy-1-(p-tolyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxy-1-(p-tolyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(p-tolyl)ethanamine typically involves several steps. One common method starts with the preparation of ®-N-[1-(4-methylphenyl)ethyl]acetamide. This intermediate is then subjected to a series of reactions, including the addition of n-butanol and potassium hydroxide, followed by heating to 100°C for 24 hours. The mixture is then cooled, and the organic layer is separated and concentrated. The final product is obtained through vacuum distillation .
Industrial Production Methods
Industrial production methods for ®-2-Methoxy-1-(p-tolyl)ethanamine are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-2-Methoxy-1-(p-tolyl)ethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Methoxy-1-(p-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or enzymatic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(p-Tolyl)ethanamine: This is the enantiomer of ®-2-Methoxy-1-(p-tolyl)ethanamine and has similar but not identical properties.
4-Methylphenethylamine: Another structurally related compound with different functional groups.
Benzofuran derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
®-2-Methoxy-1-(p-tolyl)ethanamine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(1R)-2-methoxy-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
YEWGYNODIOSGHG-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](COC)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


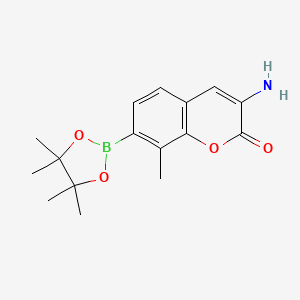



![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
